1-Isobutyrylpiperidine-4-carboxylic acid chemical properties

1-Isobutyrylpiperidine-4-carboxylic acid chemical properties

An In-Depth Technical Guide to 1-Isobutyrylpiperidine-4-carboxylic Acid

Abstract

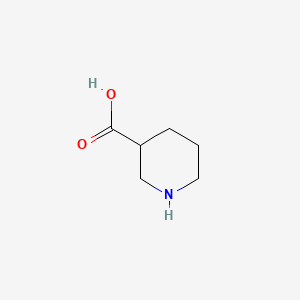

1-Isobutyrylpiperidine-4-carboxylic acid, also known as N-Isobutyrylisonipecotic acid, is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure combines a conformationally constrained piperidine scaffold with two key functional handles: a stable tertiary amide and a versatile carboxylic acid. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and purification, its expected spectroscopic signature, and its reactivity profile. The insights presented herein are intended to equip researchers, chemists, and drug development professionals with the technical knowledge required to effectively utilize this compound in the synthesis of novel chemical entities.

Introduction and Strategic Importance

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of marketed drugs. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, making it an ideal core for targeting complex biological receptors. 1-Isobutyrylpiperidine-4-carboxylic acid builds upon this foundation by incorporating functional groups that are pivotal for molecular elaboration.

The N-acyl substituent, specifically the isobutyryl group, enhances lipophilicity compared to simpler analogs like N-acetyl derivatives and provides steric bulk that can influence binding conformations. The carboxylic acid at the 4-position is a critical anchor point for a wide range of chemical transformations, enabling the construction of compound libraries through techniques like amide coupling. This strategic combination of features makes it a sought-after intermediate for developing novel therapeutics, particularly in areas such as neuroscience and oncology.[1][2]

Physicochemical and Structural Properties

Precise experimental data for 1-Isobutyrylpiperidine-4-carboxylic acid is not widely published. The following properties are calculated based on its structure or estimated from closely related analogs, such as 1-Acetylpiperidine-4-carboxylic acid.[2][3]

| Property | Value | Source / Method |

| IUPAC Name | 1-(2-methylpropanoyl)piperidine-4-carboxylic acid | - |

| Synonyms | N-Isobutyrylisonipecotic acid | - |

| CAS Number | 108843-95-0 | - |

| Molecular Formula | C₁₀H₁₇NO₃ | Calculated |

| Molecular Weight | 199.25 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Melting Point (°C) | ~175-185 | Estimated[2] |

| Calculated XLogP3 | 0.5 - 0.9 | Estimated[3] |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | Calculated |

| Hydrogen Bond Acceptors | 3 (from C=O and O of acid, C=O of amide) | Calculated |

Synthesis and Purification Protocol

The most direct and reliable method for preparing 1-Isobutyrylpiperidine-4-carboxylic acid is through the N-acylation of the commercially available starting material, piperidine-4-carboxylic acid (isonipecotic acid).[4][5]

Causality Behind Experimental Choices

-

Starting Material: Piperidine-4-carboxylic acid is chosen for its bifunctional nature, possessing a secondary amine for acylation and a carboxylic acid that remains intact under the reaction conditions.

-

Acylating Agent: Isobutyryl chloride is a highly reactive acylating agent that readily forms the desired amide bond. Isobutyric anhydride is a suitable, less aggressive alternative.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the hydrochloric acid byproduct generated during the acylation, preventing the protonation and deactivation of the starting piperidine's secondary amine.

-

Solvent: A dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to ensure all reactants remain in solution and to prevent hydrolysis of the acyl chloride.

-

Purification: An aqueous acid-base workup is a highly effective purification strategy. Washing with dilute acid removes any unreacted base (TEA). The product itself is amphoteric but can be selectively extracted. Final purification is achieved by adjusting the pH of the aqueous layer to precipitate the product, which is then isolated by filtration.

Step-by-Step Synthesis Methodology

-

Reaction Setup: To a round-bottom flask charged with piperidine-4-carboxylic acid (1.0 eq), add anhydrous dichloromethane (DCM) to form a slurry (approx. 0.2 M concentration).

-

Base Addition: Add triethylamine (2.2 eq) to the slurry and stir until a homogenous solution is obtained. Cool the flask to 0 °C in an ice bath.

-

Acylation: Slowly add isobutyryl chloride (1.1 eq) dropwise to the cooled solution. Rationale: A slight excess of the acylating agent ensures complete consumption of the starting material. Slow addition at 0 °C controls the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.

-

Quenching: Once the reaction is complete, slowly add deionized water to quench any remaining isobutyryl chloride.

-

Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove TEA) and then with brine.

-

Product Isolation: Combine the aqueous layers. Adjust the pH to approximately 2-3 using 2 M HCl. A white precipitate of the product should form.

-

Filtration and Drying: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water. Dry the product under high vacuum to a constant weight.

Synthesis Workflow Diagram

Spectroscopic Profile (Predicted)

-

¹H NMR:

-

Carboxylic Acid (COOH): A broad singlet, typically downfield (>10 ppm), which is D₂O exchangeable.

-

Piperidine Ring Protons: A series of complex multiplets between ~1.5 and 4.5 ppm. The axial and equatorial protons adjacent to the nitrogen will show distinct signals, often split into two groups due to the rotational barrier of the amide bond.

-

Isobutyryl CH: A septet around 2.8-3.2 ppm.

-

Isobutyryl CH₃: A doublet at ~1.1 ppm (6H).

-

-

¹³C NMR:

-

Carboxylic Acid C=O: ~175-180 ppm.

-

Amide C=O: ~170-175 ppm.

-

Piperidine Carbons: Signals in the range of 25-50 ppm.

-

Isobutyryl CH: ~35 ppm.

-

Isobutyryl CH₃: ~20 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C=O Stretch (Tertiary Amide): A strong, sharp peak around 1620-1650 cm⁻¹. The lower frequency compared to the acid C=O is characteristic.

-

C-H Stretch: Peaks just below 3000 cm⁻¹.

-

Chemical Reactivity and Derivatization

The utility of this molecule stems from the orthogonal reactivity of its two primary functional groups.

Reactions at the Carboxylic Acid

The carboxylic acid is the primary site for derivatization. It undergoes all typical reactions of this functional group:

-

Amide Coupling: This is the most common application. Activation with coupling agents (e.g., HATU, HOBt/EDC) followed by reaction with a primary or secondary amine yields a diverse range of amides. This is a cornerstone of library synthesis in drug discovery.

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via the acyl chloride produces esters, which can serve as prodrugs or modify solubility.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to a primary alcohol. Note that this reagent will also reduce the tertiary amide to a tertiary amine. More selective reagents like borane (BH₃) can often reduce the acid in the presence of the amide.

Reactions Involving the Amide

The N-isobutyryl group is a tertiary amide and is generally robust and chemically stable.

-

Stability: It is resistant to hydrolysis under mild acidic or basic conditions, making it an excellent protecting group or a stable structural element.

-

Reduction: As mentioned, powerful reducing agents like LiAlH₄ can reduce the amide carbonyl, yielding 1-isobutylpiperidine-4-methanol (assuming the carboxylic acid is also reduced).

Derivatization Pathways Diagram

Applications in Medicinal Chemistry

1-Isobutyrylpiperidine-4-carboxylic acid is not typically an active pharmaceutical ingredient itself, but rather a crucial intermediate. Its analogs are used as reactants in the synthesis of a wide range of biologically active molecules.[2] Key application areas include:

-

Scaffold for Library Synthesis: The molecule is an ideal starting point for creating focused libraries of drug-like small molecules for high-throughput screening.

-

CNS Agents: Substituted piperidines are well-known for their ability to cross the blood-brain barrier and interact with CNS targets. Derivatives are explored as monoamine neurotransmitter re-uptake inhibitors and for other neurological targets.[1]

-

Enzyme Inhibitors: The carboxylic acid can act as a bioisostere or anchoring point to mimic natural substrates (like amino acids) in enzyme active sites, leading to the development of inhibitors for proteases, kinases (e.g., CDK inhibitors), and other enzymes.[2]

-

GPCR Ligands: The rigid piperidine core allows for the precise spatial arrangement of pharmacophores needed to target G-protein coupled receptors, such as CCR5 antagonists for HIV treatment.[2]

Safety and Handling

As with any laboratory chemical, 1-Isobutyrylpiperidine-4-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on data for similar acidic and piperidine-based compounds, it should be considered an irritant to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

References

A consolidated list of sources used to compile this technical guide is provided below.

- ChemicalBook. (n.d.). N-BOC-piperidine-4-carboxylic acid synthesis.

-

PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

-

American Elements. (n.d.). 1-Isobutylpiperidine-4-carboxylic Acid. Retrieved from [Link]

- Kharatkar, R., et al. (2015). Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4-Carboxylic Acid Methyl Ester.

-

Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester. Retrieved from [Link]

-

2a biotech. (n.d.). 1-ISOBUTYRYLPIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Retrieved from [Link]

-

Stenutz, R. (n.d.). piperidine-4-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.

-

PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylpiperidine-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Formyl-4-piperidinecarboxylic Acid. Retrieved from [Link]

Sources

- 1. 901313-95-9|1-Isobutylpiperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 1-乙酰基-4-哌啶甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 5. piperidine-4-carboxylic acid [stenutz.eu]